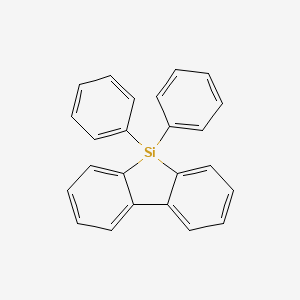

9H-9-Silafluorene, 9,9-diphenyl-

Overview

Description

9H-9-Silafluorene, 9,9-diphenyl- (9H-9-SF) is a member of the silafluorene family of compounds, which are useful for a variety of applications, including organic synthesis, materials science, and optoelectronics. 9H-9-SF is a highly versatile compound, which has been used in a variety of scientific research applications, such as organic synthesis, materials science, and optoelectronics. It is also used in lab experiments for its biochemical and physiological effects.

Scientific Research Applications

Solid-State Fluorescence

9H-9-Silafluorenes are attractive building blocks for fluorescent materials because of their appealing optical properties, high stability against light and chemical agents, and high quantum yields . The modification and development of 9H-9-silafluorenes have been actively investigated .

Extending Conjugated π-Systems

Extending the conjugated π-systems from the 9H-9-silafluorene units through the introduction of functional aromatic substituents can shift the absorption/emission maxima to longer wavelengths, and fine-tune the optoelectronic properties .

Tuning HOMO–LUMO Gaps

Introducing functional groups on the 9H-9-silafluorene ring is an established way to lengthen the π-conjugation system and tune the HOMO–LUMO gaps, and thus essential for the full control of electronic and optical properties .

Organic Light-Emitting Diodes (OLED) Materials

9-Silafluorene and 9-germafluorene: novel platforms for highly efficient red phosphorescent organic light-emitting diodes . These two compounds exhibited similar photophysical properties, thermal stabilities and electrochemical behaviors .

Construction of Highly Efficient OLED Materials

The red OLED hosted by a 9-silafluorene derivative (DPS) with Ir (MDQ) 2 (acac) as the emitter exhibited state-of-the-art current efficiency, power efficiency, and external quantum efficiency (EQE) with maxima of 50.7 cd A −1, 44.7 lm W −1, and 28.3%, respectively .

Group 14 Element Derivatives in OLEDs

The maximum EQE of a 9-germafluorene derivative (DPG)-based red device could reach 20% . These results indicated the great potential of group 14 element derivatives in the construction of highly efficient OLED materials .

Mechanism of Action

Target of Action

The primary target of 9H-9-Silafluorene, 9,9-diphenyl- is the optoelectronic properties of materials . This compound is used as a building block for fluorescent materials due to its appealing optical properties, high stability against light and chemical agents, and high quantum yields .

Mode of Action

9H-9-Silafluorene, 9,9-diphenyl- interacts with its targets by extending the conjugated π-systems from the 9H-9-silafluorene units through the introduction of functional aromatic substituents . This interaction can shift the absorption/emission maxima to longer wavelengths, and fine-tune the optoelectronic properties .

Biochemical Pathways

The biochemical pathways affected by 9H-9-Silafluorene, 9,9-diphenyl- are primarily related to the fluorescence of materials . The compound influences the pathways that control the absorption and emission spectra of materials, thereby affecting their fluorescence .

Result of Action

The result of the action of 9H-9-Silafluorene, 9,9-diphenyl- is the production of materials with enhanced fluorescence . The compound’s interaction with its targets leads to a shift in the absorption and emission spectra of the materials, resulting in improved optoelectronic properties .

Action Environment

The action of 9H-9-Silafluorene, 9,9-diphenyl- can be influenced by environmental factors such as temperature . For instance, mono-9H-9-silafluorene remains unchanged upon heating to 200 °C and is decomposed at over 220 °C . Therefore, the compound’s action, efficacy, and stability may vary depending on the environmental conditions.

properties

IUPAC Name |

5,5-diphenylbenzo[b][1]benzosilole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18Si/c1-3-11-19(12-4-1)25(20-13-5-2-6-14-20)23-17-9-7-15-21(23)22-16-8-10-18-24(22)25/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVHKZECCDOKCIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si]2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10329890 | |

| Record name | 9H-9-Silafluorene, 9,9-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10329890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5550-08-3 | |

| Record name | NSC168711 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168711 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-9-Silafluorene, 9,9-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10329890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.